molecular formula C11H12N4O2 B14583230 6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione CAS No. 61602-98-0

6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione

Cat. No.: B14583230
CAS No.: 61602-98-0
M. Wt: 232.24 g/mol
InChI Key: WXVPRJGVCPQMMQ-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione typically involves the reaction of 2-aminophenyl hydrazine with dimethyl malonate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenyl benzothiazole
  • 2-Aminophenyl thiazole-5-carboxamide
  • 2-Aminophenyl benzimidazole

Uniqueness

6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a combination of stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

61602-98-0

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-(2-aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H12N4O2/c1-14-10(16)9(13-15(2)11(14)17)7-5-3-4-6-8(7)12/h3-6H,12H2,1-2H3

InChI Key

WXVPRJGVCPQMMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)C2=CC=CC=C2N

Origin of Product

United States

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